molecular formula C14H20O2 B1266692 3-(4-tert-Butylphenyl)-2-methylpropanoic acid CAS No. 66735-04-4

3-(4-tert-Butylphenyl)-2-methylpropanoic acid

Cat. No.: B1266692
CAS No.: 66735-04-4
M. Wt: 220.31 g/mol
InChI Key: DWZYELZGJMFEMJ-UHFFFAOYSA-N
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Description

3-(4-tert-Butylphenyl)-2-methylpropanoic acid is an organic compound characterized by a tert-butyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid typically involves the alkylation of 4-tert-butylbenzene followed by carboxylation. One common method includes the Friedel-Crafts alkylation of 4-tert-butylbenzene with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products:

    Oxidation: Formation of 3-(4-tert-butylphenyl)-2-methylpropanal.

    Reduction: Formation of 3-(4-tert-butylphenyl)-2-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(4-tert-Butylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and phenyl ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

  • 3-(4-tert-Butylphenyl)-2-methylpropanal
  • 3-(4-tert-Butylphenyl)-2-methylpropanol
  • 3-(4-tert-Butylphenyl)propanoic acid

Uniqueness: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it suitable for various applications compared to its analogs.

Biological Activity

3-(4-tert-Butylphenyl)-2-methylpropanoic acid, also known by its CAS number 66735-04-4, is a compound of significant interest due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20O2, with a molecular weight of approximately 220.31 g/mol. The structure features a tert-butyl group attached to a phenyl ring, contributing to its lipophilicity and influencing its biological interactions.

PropertyValue
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
CAS Number66735-04-4

Research indicates that this compound interacts with various biological targets, particularly in the modulation of neurotransmitter systems. Notably, it has been shown to affect glutamate receptors, which play a crucial role in synaptic transmission and plasticity. This modulation could have therapeutic implications for neurological disorders such as anxiety and depression.

The compound's mechanism involves:

  • Interaction with Receptors : It binds to specific receptor sites, potentially altering receptor activity and influencing neurotransmitter release.
  • Enzyme Modulation : It may affect enzyme activities related to metabolic pathways, impacting overall cellular processes.

Neurotransmitter Modulation

Studies have demonstrated that this compound can modulate glutamate receptor activity. This modulation is significant in the context of neurological health, as glutamate is a primary excitatory neurotransmitter in the brain. Enhanced or diminished receptor activity can influence conditions such as:

  • Anxiety Disorders : Altered glutamate signaling is implicated in anxiety pathophysiology.
  • Depression : Changes in glutamate levels have been associated with depressive symptoms.

Case Studies

  • Modulation of Glutamate Receptors
    • A study examined the effects of this compound on cultured neurons, revealing significant alterations in synaptic plasticity markers following treatment.
    • The findings suggested potential applications in developing treatments for neurodegenerative diseases where glutamate dysregulation is a factor.
  • Reproductive Toxicity Assessment
    • Research on structurally similar compounds indicated that certain derivatives could adversely affect reproductive health in male rats at doses above 25 mg/kg. This raises questions about the long-term safety of similar compounds, including this compound .

Applications

The compound is primarily utilized in:

  • Synthesis of Peptoids : It serves as an amino acid building block in peptoid synthesis, which has diverse biological applications.
  • Research Tool : Its ability to modulate neurotransmitter systems makes it a valuable tool for studying synaptic functions and developing therapeutic strategies for neurological disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, and how can purity be optimized?

Methodological Answer: A common precursor, 3-(4-tert-Butylphenyl)isobutyraldehyde (CAS: 80-54-6), can be oxidized to yield the target compound. Oxidation using potassium permanganate (KMnO₄) in acidic conditions (e.g., H₂SO₄) or chromium-based oxidants (e.g., Jones reagent) is effective. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) confirm structural integrity. Key signals include the tert-butyl group (δ ~1.3 ppm, 9H singlet) and carboxylic acid proton (δ ~12 ppm, broad).
  • FT-IR : Carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode for molecular ion [M-H]⁻ (expected m/z: 236.14 for C₁₄H₂₀O₂). Calibrate instruments using certified reference standards .

Q. How are impurities in this compound identified and quantified?

Methodological Answer: Impurities such as unreacted aldehyde precursors or positional isomers are detected via reversed-phase HPLC (C18 column, UV detection at 254 nm). Gradient elution (e.g., 40%-80% acetonitrile in 0.1% formic acid over 20 minutes) resolves closely related compounds. Quantification uses external calibration curves with impurity standards (e.g., 2-(4-Ethylphenyl)propanoic acid, CAS: 3585-52-2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., melting points) for this compound?

Methodological Answer: Discrepancies in melting points (e.g., literature vs. experimental values) often arise from polymorphic forms or purity issues. Perform differential scanning calorimetry (DSC) to identify polymorphs. Ensure purity via HPLC (>98%) and use a calibrated melting point apparatus with controlled heating rates. Cross-reference data with crystallographic studies (e.g., X-ray diffraction) to correlate thermal behavior with crystal packing .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Prepare buffered solutions (pH 1-13) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC to track degradation products (e.g., decarboxylation or esterification).
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. For solution stability, conduct accelerated aging studies (40°C, 75% relative humidity) .

Q. How is this compound utilized in synthesizing bioactive derivatives?

Methodological Answer: The carboxylic acid group enables coupling reactions (e.g., amidation, esterification) to generate derivatives with potential bioactivity. For example:

  • Amidation : React with amines (e.g., benzylamine) using carbodiimide coupling agents (EDC/HOBt) to form amides.
  • Esterification : Use Fischer-Speier conditions (H₂SO₄ catalyst, refluxing ethanol) to produce esters for prodrug studies.
    Screen derivatives for biological activity (e.g., enzyme inhibition assays) as seen in related propanoic acid-based drug candidates .

Properties

IUPAC Name

3-(4-tert-butylphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-10(13(15)16)9-11-5-7-12(8-6-11)14(2,3)4/h5-8,10H,9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZYELZGJMFEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90985312
Record name 3-(4-tert-Butylphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90985312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66735-04-4
Record name Benzenepropanoic acid, 4-(1,1-dimethylethyl)-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066735044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-tert-Butylphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90985312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(4-tert-butylphenyl)-2-methylacrylic acid (40.9 mg, 0.19 mmol) and 10 wt. % palladium on activated carbon were added in methanol. The reaction mixture was stirred for 5 hrs under H2 gas. The reaction mixture was filtered with Celite. The filterate was concentrated in vacuo to obtain title compound (39.1 mg, 93.47%).
Quantity
40.9 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
93.47%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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